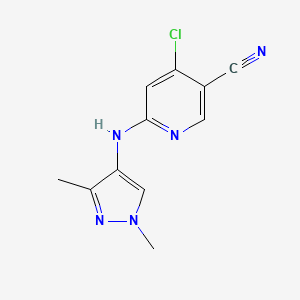
4-chloro-6-(1,3-dimethyl-1H-pyrazol-4-ylamino)nicotinonitrile
描述
4-chloro-6-(1,3-dimethyl-1H-pyrazol-4-ylamino)nicotinonitrile is a heterocyclic compound that features a pyridine ring substituted with a chloro group, a cyano group, and an amino group linked to a 1,3-dimethylpyrazole moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-6-(1,3-dimethyl-1H-pyrazol-4-ylamino)nicotinonitrile typically involves the following steps:
Formation of the Pyrazole Ring: The synthesis begins with the preparation of 1,3-dimethylpyrazole. This can be achieved through the reaction of hydrazine with acetylacetone under acidic conditions.
Amination of Pyridine: The next step involves the introduction of the amino group to the pyridine ring. This can be done by reacting 4-chloro-6-nitropyridine-3-carbonitrile with 1,3-dimethylpyrazole in the presence of a reducing agent such as palladium on carbon (Pd/C) and hydrogen gas.
Chlorination: The final step is the chlorination of the pyridine ring, which can be achieved using thionyl chloride (SOCl2) or phosphorus oxychloride (POCl3).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
4-chloro-6-(1,3-dimethyl-1H-pyrazol-4-ylamino)nicotinonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: The pyrazole ring can be oxidized to form N-oxides using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium thiolate (KSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: m-Chloroperbenzoic acid (m-CPBA) in dichloromethane (DCM).
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridine derivatives.
Reduction: Formation of aminopyridine derivatives.
Oxidation: Formation of pyrazole N-oxides.
科学研究应用
4-chloro-6-(1,3-dimethyl-1H-pyrazol-4-ylamino)nicotinonitrile has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, anticancer, and antimicrobial activities.
Material Science: It is utilized in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It serves as a probe for studying enzyme mechanisms and receptor-ligand interactions.
Chemical Synthesis: It acts as an intermediate in the synthesis of more complex heterocyclic compounds.
作用机制
The mechanism of action of 4-chloro-6-(1,3-dimethyl-1H-pyrazol-4-ylamino)nicotinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact mechanism depends on the specific application and target.
相似化合物的比较
Similar Compounds
- 4-Chloro-6-(1,3-dimethylpyrazol-4-ylamino)pyridine-2-carbonitrile
- 4-Chloro-6-(1,3-dimethylpyrazol-4-ylamino)pyridine-5-carbonitrile
- 4-Chloro-6-(1,3-dimethylpyrazol-4-ylamino)pyridine-3-carboxamide
Uniqueness
4-chloro-6-(1,3-dimethyl-1H-pyrazol-4-ylamino)nicotinonitrile is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for designing molecules with tailored biological activities and material properties.
属性
分子式 |
C11H10ClN5 |
|---|---|
分子量 |
247.68 g/mol |
IUPAC 名称 |
4-chloro-6-[(1,3-dimethylpyrazol-4-yl)amino]pyridine-3-carbonitrile |
InChI |
InChI=1S/C11H10ClN5/c1-7-10(6-17(2)16-7)15-11-3-9(12)8(4-13)5-14-11/h3,5-6H,1-2H3,(H,14,15) |
InChI 键 |
MKEBHVWWKYMJMM-UHFFFAOYSA-N |
规范 SMILES |
CC1=NN(C=C1NC2=NC=C(C(=C2)Cl)C#N)C |
产品来源 |
United States |
Synthesis routes and methods
Procedure details









体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














